molecular formula C14H10 B1679779 Phenanthrene CAS No. 85-01-8

Phenanthrene

Cat. No. B1679779
CAS RN: 85-01-8
M. Wt: 178.23 g/mol
InChI Key: YNPNZTXNASCQKK-UHFFFAOYSA-N
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Description

Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the formula C14H10, consisting of three fused benzene rings . It is a colorless, crystal-like solid, but can also appear yellow . Phenanthrene is used to make dyes, plastics, pesticides, explosives, and drugs .


Synthesis Analysis

Phenanthrene can be synthesized through various methods. A notable method involves the Elbs persulfate oxidation of naphthalene . Another common route to synthesizing Phenanthrene is via the Diels-Alder reaction, where it is produced as a by-product during the reaction of benzyne with furan .


Molecular Structure Analysis

The Phenanthrene molecule is planar and contains 14 carbon and 10 hydrogen atoms . It is relatively stable due to the aromaticity conferred by its three fused benzene rings .


Chemical Reactions Analysis

Phenanthrene undergoes various chemical reactions. It undergoes nitration with concentrated nitric acid with sulphuric acid to yield 9-nitrophenanthrene . Phenanthrene reacts with chlorine in the presence of CCl4 at room temperature to give 9,10-dibromophenanthrene . Phenanthrene undergoes oxidation with KMnO4 in sulphuric acid gives diphenic acid while oxidized with CrO3 gives 9,10-phenanthraquinone .


Physical And Chemical Properties Analysis

Phenanthrene is a colorless, crystalline substance at room temperature and has a faintly aromatic odor . It has a melting point of 100.2 degrees Celsius and a boiling point of 340 degrees Celsius .

Scientific Research Applications

Aquatic Life Toxicity and Reproductive Effects

Phenanthrene exposure has been shown to influence the reproductive systems of aquatic organisms in a U-shaped dose-response manner, affecting spermatogenesis in fish such as Sebastiscus marmoratus and leading to reproductive and transgenerational toxicities in marine medaka (Oryzias melastigma). These studies reveal the complex impacts of phenanthrene on fish reproductive health, demonstrating both immediate and generational effects (Sun et al., 2011; Sun et al., 2015).

Biodegradation and Environmental Remediation

Research on phenanthrene biodegradation has identified specific microorganisms, such as Burkholderia fungorum FM-2, capable of degrading phenanthrene and removing heavy metals from contaminated environments. This indicates the potential for using certain bacterial strains in the bioremediation of soils co-contaminated with phenanthrene and heavy metals (Liu et al., 2019).

Impact on Plant Physiology

Phenanthrene exposure has been found to affect the secretion and accumulation of organic acids in the roots of plants like Lolium perenne L. (perennial ryegrass), suggesting a possible mechanism through which plants respond to and possibly mitigate phenanthrene toxicity. This insight could inform phytoremediation strategies for PAH-contaminated sites (Xie Mingji et al., 2009).

Safety And Hazards

Phenanthrene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and may cause skin and eye irritation . Long-term exposure to Phenanthrene has been associated with various health effects, including eye and skin irritation, nausea, and breathing difficulties .

Future Directions

Research is ongoing to improve the biodegradation of Phenanthrene in the environment. For instance, a study has proposed a strategy to promote the biodegradation of Phenanthrene in contaminated soil by a novel bacterial consortium in slurry bioreactors . Another study has explored the potential of a plant-growth-promoting endophytic strain Pseudomonas chlororaphis for the biodegradation of Phenanthrene .

properties

IUPAC Name

phenanthrene
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InChI

InChI=1S/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10H
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InChI Key

YNPNZTXNASCQKK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C32
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Molecular Formula

C14H10
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DSSTOX Substance ID

DTXSID6024254
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Molecular Weight

178.23 g/mol
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Physical Description

Phenanthrene appears as colorless monoclinic crystals with a faint aromatic odor. Solutions exhibit a blue fluorescence. (NTP, 1992), Colorless solid; [Hawley] Faint aromatic odor; solutions exhibit a blue fluorescence; [CAMEO] White solid; [MSDSonline], Colorless monoclinic crystals with a faint aromatic odor. Solutions exhibit a blue fluorescence.
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Boiling Point

642 °F at 760 mmHg (NTP, 1992), 338.4 °C, 642 °F
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Flash Point

340 °F (NTP, 1992), 171 °C, 171 °C (340 °F) open cup, 340 °F
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Solubility

less than 1 mg/mL at 79 °F (NTP, 1992), In water, 1.10 mg/L at 25 deg (average of 14 measured values), In water, 1.15 mg/L at 25 °C, In water, 1.6 mg/L at 15 °C; 0.42 mg/L at 8.5 °C; 0.82 mg/L at 21 °C; 1.3 mg/L at 30 °C; In seawater: 0.6 mg/L at 22 °C, Soluble in organic solvents, especially in aromatic hydrocarbons. One gram dissolves in 60 mL cold, 10 mL boiling 95% alcohol, 25 mL absolute alcohol, 2.4 mL toluene or carbon tetrachloride, 2 mL benzene, 1 mL carbon disulfide, 3.3 mL anhydr ether. Soluble in glacial acetic acid., Soluble in ethanol, diethyl ether, acetone, benzene, and carbon disulfide.
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Density

1.025 (NTP, 1992) - Denser than water; will sink, 1.179 at 25 °C, 1.025
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Vapor Density

6.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.15 (Air = 1) at boiling point of phenanthrene, 6.14
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Vapor Pressure

1 mmHg at 68 °F (NTP, 1992), 0.000121 [mmHg], 1.21X10-4 mm Hg at 25 °C, depends upon the specific compound
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Mechanism of Action

Growing evidence indicates that there is an emerging link between environmental pollution and cardiac hypertrophy, while the mechanism is unclear. The objective of this study was to examine whether phenanthrene (Phe) could cause cardiac hypertrophy, and elucidate the molecular mechanisms involved. We found that: 1) Phe exposure increased the heart weight and cardiomyocyte size of rats; 2) Phe exposure led to enlarged cell size, and increased protein synthesis in H9C2 cells; 3) Phe exposure induced important markers of cardiac hypertrophy, such as atrial natriuretic peptide, B-type natriuretic peptide, and c-Myc in H9C2 cells and rat hearts; 4) Phe exposure perturbed miR-133a, CdC42 and RhoA, which were key regulators of cardiac hypertrophy, in H9C2 cells and rat hearts; 5) Phe exposure induced DNA methyltransferases (DNMTs) in H9C2 cells and rat hearts; 6) Phe exposure led to methylation of CpG sites within the miR-133a locus and reduced miR-133a expression in H9C2 cells; 7) DNMT inhibition and miR-133a overexpression could both alleviate the enlargement of cell size and perturbation of CdC42 and RhoA caused by Phe exposure. These results indicated that Phe could induce cardiomyocyte hypertrophy in the rat and H9C2 cells. The mechanism might involve reducing miR-133a expression by DNA methylation.
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Product Name

Phenanthrene

Color/Form

Monoclinic plates from alcohol, Colorless, shining crystals, Leaves (sublimes)

CAS RN

85-01-8
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Melting Point

212 °F (NTP, 1992), 99 °C, 212 °F
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHENANTHRENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/878
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
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Synthesis routes and methods I

Procedure details

9-methoxy phenanthrene-1,2-dicarboxylic acid dimethyl ester 8.11 g (0.025 mol) obtained in the example I-1 was dissolved in chloride methylene 100 ml, by ice-cooling and mixing under nitrogen gas airstreams, 1M 3 bromide boron/chloride methylene solution 100 ml (0.1 mol) was dropped for 60 minutes, and further a mixing reaction was performed for 5 hours under a room temperature. Then, reactants were poured into an ice, water was added, and further hydrogen carbonate sodium 8.4 g (0.1 mol) was added and mixed sufficiently, accordingly extracted crystals were filtered. Then, they were washed twice by 500 ml ion exchange water and dried under reduced pressure at the temperature of 60° C., thus 5.84 g (yield 88.4%) objective phenanthrene compound was obtained. An infrared absorption spectrum of this phenanthrene compound is shown in FIG. 5.
Name
9-methoxy phenanthrene-1,2-dicarboxylic acid dimethyl ester
Quantity
8.11 g
Type
reactant
Reaction Step One
[Compound]
Name
3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
bromide boron chloride methylene
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
8.4 g
Type
reactant
Reaction Step Four
[Compound]
Name
chloride methylene
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
88.4%

Synthesis routes and methods II

Procedure details

1-methoxy-4-vinyl naphthalene 18.42 g (0.1 mol) and acetylene dicarboxylic acid dimethyl ester 28.42 g (0.2 mol) were dissolved in nitrobenzene, 200 ml, and they were reacted for 7 hours at the temperature of 130° C. After cooling, nitrobenzene was escaped in vapor under a reduced pressure condition, silica gel column chromatography (developing solvent n-hexane: an acetic acid ethyl=9:1) process was performed to residual elements, crude material, 23.08 g, was obtained. Further, objective phenanthrene compounds, 19.85 g (yield 61.2%) was obtained by recrystallizing from n-butanol. A melting point was 150.2 to 151.0° C. An infrared absorption spectrum of this phenanthrene compound is shown in FIG. 4.
Quantity
18.42 g
Type
reactant
Reaction Step One
Quantity
28.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
61.2%

Synthesis routes and methods III

Procedure details

In a photoreaction container, argon was infused into a solution of 4.0 g (10.0 mmol) of stilbene in 7 L of acetonitrile at room temperature while stirring. After 10 minutes, 2.5 g (10.0 mmol, 1.0 eq.) of iodine and 28 mL (400.0 mmol, 40 eq.) of propylene oxide were added, followed by irradiation of light at room temperature while stirring. After 72 hours of irradiation, the disappearance of the raw materials was confirmed, and the resulting reaction liquid was concentrated. The residual product was dissolved in 500 mL of chloroform, followed by washing with 1 L of saturated sodium thiosulfate and 500 mL of brine. The organic layer was dried over magnesium sulfate, and then the solvent was distilled under reduced pressure to give a solid. The solid was collected by suction filtration using a Büchner funnel and a filtering flask, which was then washed with 50 mL of methanol twice. The solid was dried under reduced pressure at 60° C. to give 2.6 g (64%) of light brown powder.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
7 L
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
reactant
Reaction Step Two
[Compound]
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A degassed, efficiently stirred suspension of 37.2 g (200 mmol) of 4-methylnaphtalene-1-boronic acid, 18.0 g (50 mmol) of 2,7-dibromo-9,10-dimethylphenanthrene and 52.2 g (210 mmol) of potassium phosphate 1-hydrate in a mixture of 75 ml of dioxane, 150 ml of toluene and 200 ml of water was admixed with 457 mg (1.5 mmol) of tri-o-tolylphosphine and then with 56 mg (0.25 mmol) of palladium(II) acetate. After heating under reflux for 16 h and cooling the reaction mixture, the precipitated solid was filtered off with suction and washed three times with 100 ml each time of water and three times with 100 ml each time of ethanol. After drying under reduced pressure (1 mbar, 80° C., 16 h), the product was extracted in a Soxhlett extractor with chloroform through a glass fibre extraction sleeve (pore size 0.5 μm) in order to remove palladium traces. The product which remained after concentration of the chloroform was recrystallized three times from chlorobenzene (approx. 25 ml/g) and three times from DMF (approx. 60 ml/g), and subsequently sublimed twice under high vacuum (p=5×10−5 mbar, T=320-330° C.). The yield at a purity of 99.9% by HPLC was 15.6 g (32 mmol), corresponding to 64.2% of theory.
Quantity
37.2 g
Type
reactant
Reaction Step One
Name
2,7-dibromo-9,10-dimethylphenanthrene
Quantity
18 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium phosphate 1-hydrate
Quantity
52.2 g
Type
reactant
Reaction Step One
Quantity
457 mg
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
56 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenanthrene
Reactant of Route 2
Phenanthrene
Reactant of Route 3
Phenanthrene
Reactant of Route 4
Phenanthrene
Reactant of Route 5
Phenanthrene
Reactant of Route 6
Phenanthrene

Citations

For This Compound
241,000
Citations
DM Jerina, H Selander, H Yagi, MC Wells… - Journal of the …, 1976 - ACS Publications
… the culture medium when incubated with anthraceneand phenanthrene, respectively, cis-1,2… from phenanthrene. Trans dihydrodiols at the 1,2, 3,4, and 9,10 positions of phenanthrene …
Number of citations: 289 pubs.acs.org
RS Wodzinski, JE Coyle - Applied Microbiology, 1974 - Am Soc Microbiol
… and solid phenanthrene probably utilized dissolved phenanthrene. Utilization of dissolved phenanthrene is also indicated by the fact that the amount of solid phenanthrene present in …
Number of citations: 237 journals.asm.org
EC Dodds, W Lawson - Nature, 1936 - nature.com
… of phenanthrene or 1:2:5:6-dibenzanthracene, and it was noted that at the time of writing no active substances had been discovered which did not contain the phenanthrene nucleus. …
Number of citations: 874 www.nature.com
T Azumi, SP McGlynn - The Journal of Chemical Physics, 1962 - pubs.aip.org
… of phenanthrene has been measured by Williams.It would seem then that phenanthrene has … This may be; yet it was for precisely these reasons that phenanthrene was chosen for the …
Number of citations: 637 pubs.aip.org
LS Hundal, ML Thompson, DA Laird… - … science & technology, 2001 - ACS Publications
… Batch experiments were used to construct phenanthrene sorption isotherms, and possible … retain large amounts of phenanthrene from water. Phenanthrene sorption capacities of the …
Number of citations: 199 pubs.acs.org
LF Fieser, M Fieser - 1949 - 117.239.25.194
PREFACE Since the publication of the first and second editions of this book in 1936 and 1937, vast strides have been made in the development of the chemistry of naturally occurring …
Number of citations: 612 117.239.25.194
J Trotter - Acta Crystallographica, 1963 - scripts.iucr.org
Crystals of phenanthrene are monoclinic with two molecules in a unit cell of dimensions a= 8.46, b= 6-16, c= 9.47 A, fl= 97.7, space group P21. The positional parameters of a previous …
Number of citations: 223 scripts.iucr.org
JB Sutherland, AL Selby, JP Freeman… - Applied and …, 1991 - Am Soc Microbiol
… Phanerochaete chrysosporium metabolized phenanthrene when it was … After cultures were grown with [9-14C]phenanthrene, … unlabeled phenanthrene were identified as phenanthrene …
Number of citations: 221 journals.asm.org
MG Waigi, F Kang, C Goikavi, W Ling, Y Gao - International Biodeterioration …, 2015 - Elsevier
… in α-Proteobacteria) can degrade phenanthrene, whether in … This is manifested in phenanthrene, which has been found to … their ability to metabolize phenanthrene at different rates …
Number of citations: 159 www.sciencedirect.com
SY Yuan, JS Chang, JH Yen, BV Chang - Chemosphere, 2001 - Elsevier
… As shown in Table 1, remaining percentages of phenanthrene in … phenanthrene degradation in river sediment is the result of microbial action. As also shown in Table 1, phenanthrene …
Number of citations: 206 www.sciencedirect.com

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